molecular formula C10H14ClNO B3154449 (3-Chloro-4-propoxybenzyl)amine CAS No. 776997-51-4

(3-Chloro-4-propoxybenzyl)amine

Cat. No.: B3154449
CAS No.: 776997-51-4
M. Wt: 199.68 g/mol
InChI Key: BVPLWEHIQIGKSU-UHFFFAOYSA-N
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Description

(3-Chloro-4-propoxybenzyl)amine is an organic compound characterized by the presence of a benzylamine structure substituted with a chlorine atom at the third position and a propoxy group at the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-propoxybenzyl)amine typically involves the nucleophilic substitution reaction of 3-chloro-4-propoxybenzyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 3-Chloro-4-propoxybenzyl chloride and ammonia (or an amine).

    Reaction Conditions: Reflux in ethanol or methanol.

    Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-propoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or sodium alkoxides can be employed.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted benzylamines.

Scientific Research Applications

(3-Chloro-4-propoxybenzyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-propoxybenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-4-methoxybenzyl)amine: Similar structure but with a methoxy group instead of a propoxy group.

    (3-Chloro-4-ethoxybenzyl)amine: Similar structure but with an ethoxy group instead of a propoxy group.

    (3-Chloro-4-butoxybenzyl)amine: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

(3-Chloro-4-propoxybenzyl)amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group may provide different steric and electronic effects compared to other alkoxy groups, leading to distinct properties and applications.

Properties

IUPAC Name

(3-chloro-4-propoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPLWEHIQIGKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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